6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
Overview
Description
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a synthetic organic compound characterized by its imidazo[1,2-a]pyridine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C8H5Cl3N2·HCl, and it is often used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions due to their versatile nature .
Result of Action
The functionalization of imidazo[1,2-a]pyridines is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .
Action Environment
It is known that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 1,2-dichloroethane.
Formation of Imidazo[1,2-a]pyridine Core: The initial step involves the cyclization of 2-chloropyridine with 1,2-dichloroethane under basic conditions to form the imidazo[1,2-a]pyridine core.
Chloromethylation: The next step is the chloromethylation of the imidazo[1,2-a]pyridine core using formaldehyde and hydrochloric acid, resulting in the formation of 2-(chloromethyl)imidazo[1,2-a]pyridine.
Chlorination: Finally, the compound undergoes chlorination at the 6 and 8 positions using thionyl chloride or phosphorus pentachloride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the chloromethyl group or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)imidazo[1,2-a]pyridine derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
Scientific Research Applications
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)imidazo[1,2-a]pyridine: Lacks the additional chlorine atoms at positions 6 and 8, resulting in different reactivity and applications.
6,8-Dichloroimidazo[1,2-a]pyridine: Does not have the chloromethyl group, which limits its use in certain chemical reactions.
2-(Bromomethyl)imidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.
Uniqueness
6,8-Dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of both the chloromethyl group and the dichloro substitution on the imidazo[1,2-a]pyridine core. This combination of functional groups enhances its reactivity and allows for a broader range of chemical modifications and applications compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
6,8-dichloro-2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2.ClH/c9-2-6-4-13-3-5(10)1-7(11)8(13)12-6;/h1,3-4H,2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDINBXPZXZKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)CCl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235440-45-5 | |
Record name | Imidazo[1,2-a]pyridine, 6,8-dichloro-2-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1235440-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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